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molecular formula C13H10N2 B181562 2-Phenylimidazo[1,2-a]pyridine CAS No. 4105-21-9

2-Phenylimidazo[1,2-a]pyridine

Cat. No. B181562
M. Wt: 194.23 g/mol
InChI Key: KDHWCFCNNGUJCP-UHFFFAOYSA-N
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Patent
US07320995B2

Procedure details

Stir a solution of 2-bromoacetophenone (1 g, 5.024 mmol) and 2-aminopyridine (591 mg, 6.280 mmol) in ethanol (4 mL) containing NaHCO3 (658 mg, 7.837 mmol) at room temperature for 6 hours. Dilute the mixture with water (15 mL) and extract with ether (3×20 mL). Wash the combined organic layers with saturated aqueous sodium chloride (25 mL), dry (MgSO4) and concentrate in vacuo. Purify the residue by flash chromatography (SiO2; eluent:hexane/EtOAc 4:1) to give a white solid, 79% yield. MS(ES+): m/z=195.1 (M+H)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
591 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
658 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1.C([O-])(O)=O.[Na+]>C(O)C.O>[C:5]1([C:3]2[N:11]=[C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][N:13]3[CH:2]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
591 mg
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
658 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with ether (3×20 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with saturated aqueous sodium chloride (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography (SiO2; eluent:hexane/EtOAc 4:1)
CUSTOM
Type
CUSTOM
Details
to give a white solid, 79% yield

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1N=C2N(C=CC=C2)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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